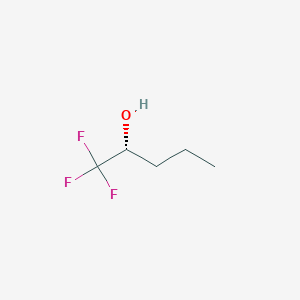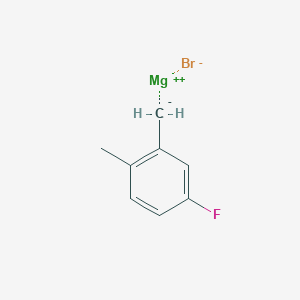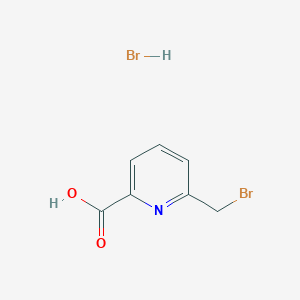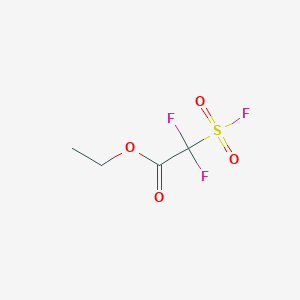
(2R)-1,1,1-Trifluoropentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1,1,1-Trifluoropentan-2-ol, also known as 2-trifluoropentanol (TFPA), is a fluorinated alcohol with a wide range of applications in both industrial and scientific research. TFPA has become an increasingly popular reagent due to its low toxicity, high reactivity, and low cost. It is used as a solvent, a reactant, and a catalyst in various reactions, and its unique properties have enabled researchers to explore a variety of new applications. In
科学的研究の応用
TFPA has been used in a variety of scientific research applications. It has been used as a solvent for a range of reactions, including nucleophilic aromatic substitution and Grignard reactions. It has also been used as a catalyst in the synthesis of complex molecules, such as natural products and pharmaceuticals. In addition, TFPA has been used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.
作用機序
TFPA is a polar compound, and its unique properties enable it to act as a solvent, a reactant, and a catalyst in various reactions. Its polar nature allows it to act as a solvent for a range of organic and inorganic compounds, and its low toxicity and low cost make it an ideal choice for many applications. As a reactant, TFPA can act as an electrophile or a nucleophile, depending on the reaction conditions. As a catalyst, TFPA can facilitate the formation of new bonds between molecules, and it can also accelerate the rate of a reaction.
Biochemical and Physiological Effects
TFPA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that TFPA can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, TFPA has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that TFPA may have potential therapeutic applications in the treatment of certain neurological disorders.
実験室実験の利点と制限
TFPA has a number of advantages for lab experiments. It is a low-toxicity, low-cost reagent, and it is readily available. It is also a highly reactive reagent, and it can be used in a variety of reactions. However, TFPA also has some limitations. It is a volatile compound, and it can be difficult to handle. In addition, it can react with some other compounds, and it can be difficult to remove from the reaction mixture.
将来の方向性
TFPA has a wide range of potential applications in both industrial and scientific research. In the future, TFPA could be used as a solvent for the synthesis of complex molecules, such as natural products and pharmaceuticals. It could also be used as a catalyst in the synthesis of fluorinated polymers and surfactants. In addition, TFPA could be used in the development of new therapeutic agents for the treatment of neurological disorders. Finally, TFPA could be used as an inhibitor of acetylcholinesterase, which could have potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
合成法
TFPA is synthesized from 1,1,1-trifluoro-2-bromopentane and sodium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by evaporation of the solvent. The reaction can be carried out at room temperature, and the reaction time is typically between 20-30 minutes. The yield of the reaction is usually high, and the product is usually of high purity.
特性
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)


